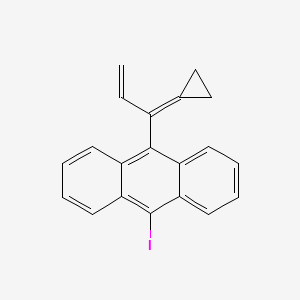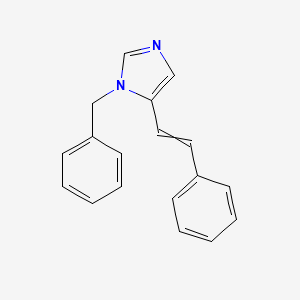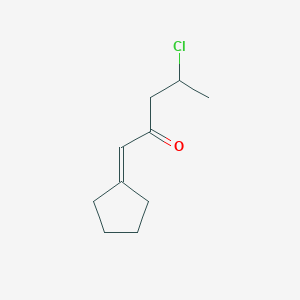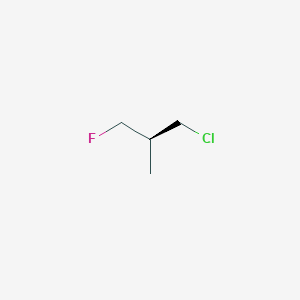
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in various industries, including perfumery and flavoring. This particular ester is characterized by its unique structural components, which include a propanoic acid backbone, a butylthio group, a methyl group, and an ethenyloxyethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the removal of water formed during the reaction can shift the equilibrium towards the ester product, increasing the yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-(ethenyloxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol, which can then participate in various metabolic pathways. The presence of the butylthio and ethenyloxy groups may influence the compound’s reactivity and interactions with enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with similar reactivity but lacking the butylthio and ethenyloxy groups.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the butylthio group, leading to different chemical properties.
2-Propenoic acid, 3-phenyl-, ethyl ester: Features a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
Propanoic acid, 3-(butylthio)-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the butylthio and ethenyloxy groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
670749-32-3 |
|---|---|
Formule moléculaire |
C12H22O3S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
2-ethenoxyethyl 3-butylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H22O3S/c1-4-6-9-16-10-11(3)12(13)15-8-7-14-5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clé InChI |
HXVINIALUAZFAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(C)C(=O)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)

![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)


![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)


![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
